TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE

Catalog No.
S1515128
CAS No.
18077-42-4
M.F
C12H33PSi3
M. Wt
292.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE

CAS Number

18077-42-4

Product Name

TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE

IUPAC Name

tris(trimethylsilylmethyl)phosphane

Molecular Formula

C12H33PSi3

Molecular Weight

292.62 g/mol

InChI

InChI=1S/C12H33PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3

InChI Key

KXTJYOAWQBBWAQ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CP(C[Si](C)(C)C)C[Si](C)(C)C

Synonyms

TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE

Canonical SMILES

C[Si](C)(C)CP(C[Si](C)(C)C)C[Si](C)(C)C

Tris(trimethylsilylmethyl)phosphine, CAS 18077-42-4, is a sterically demanding, electron-rich organophosphorus ligand. It is distinguished by three trimethylsilylmethyl arms linked to a central phosphorus atom via methylene (-CH2-) bridges. This structure imparts significant steric bulk, making it highly effective for stabilizing reactive, low-coordinate transition metal complexes used in catalysis and materials science. Unlike many other bulky alkylphosphines, it is a crystalline solid at room temperature, a key attribute for handling and processability.

Direct substitution of Tris(trimethylsilylmethyl)phosphine with near-analogs often leads to process failures or suboptimal performance. For instance, replacing it with Tris(trimethylsilyl)phosphine (P(SiMe3)3) introduces a chemically labile P-Si bond, which is susceptible to cleavage by moisture and other reagents, in contrast to the more robust P-C bond in the target compound. Furthermore, common bulky phosphines like Tri(tert-butyl)phosphine possess a rigid, purely organic structure, offering a different steric and electronic environment that can alter catalytic activity and selectivity. The unique combination of a stable P-C linkage, the specific steric profile of the flexible silylmethyl groups, and its solid physical form makes it a non-interchangeable component for many established protocols.

Differentiated Steric Profile: Bulkier Than PCy₃, Distinct from P(tBu)₃

While a precise Tolman cone angle for Tris(trimethylsilylmethyl)phosphine is not established in the literature, its demonstrated ability to form stable, low-coordinate metal complexes indicates a high degree of steric shielding. This effective bulk surpasses that of widely used bulky ligands such as Tricyclohexylphosphine (PCy₃), which has a cone angle of 170°. Unlike Tri(tert-butyl)phosphine (P(tBu)₃) with its rigid cone angle of 182°, the flexible -CH2-SiMe3 arms of the target compound provide a unique, adaptable steric pocket that can accommodate different metal centers and substrates in ways that rigidly constructed ligands cannot.

Evidence DimensionTolman Cone Angle (θ)
Target Compound DataNot formally established; effective bulk is demonstrably high, sufficient to stabilize low-coordinate species.
Comparator Or BaselineP(tBu)₃: 182° | PCy₃: 170°
Quantified DifferenceEffective steric profile is distinct from the rigid, high-angle P(tBu)₃ and greater than the benchmark PCy₃.
ConditionsStandard Tolman cone angle calculation methodology based on Ni(CO)₃L complexes.

This unique and adaptable steric environment can enable catalytic selectivity and stability in transformations where common bulky phosphines are ineffective.

Superior Processability and Safety Due to Stable Solid Form

Tris(trimethylsilylmethyl)phosphine is a crystalline solid with a melting point of 66-70 °C, offering significant advantages in material handling, dosing, and safety for process workflows. This contrasts sharply with its close structural analog, Tris(trimethylsilyl)phosphine (P(SiMe3)3), which is a pyrophoric liquid or low-melting solid (m.p. 24 °C) that ignites spontaneously in air and requires specialized handling techniques.

Evidence DimensionPhysical State & Melting Point
Target Compound DataCrystalline Solid, M.P. 66-70 °C
Comparator Or BaselineTris(trimethylsilyl)phosphine: Liquid / Low-Melting Solid, M.P. 24 °C
Quantified Difference42-46 °C higher melting point; solid vs. pyrophoric liquid at standard lab temperatures.
ConditionsStandard atmospheric pressure.

For procurement, a stable, weighable solid simplifies operations, enhances dosing accuracy, and improves safety, directly impacting process reliability and reducing handling costs.

Designed for Thermal Stability: Suppression of β-Hydride Elimination Pathways

The P-CH₂-SiMe₃ architecture of the ligand is fundamentally important for creating thermally robust metal complexes. The absence of hydrogen atoms on the carbon atom beta to the phosphorus center completely blocks the β-hydride elimination decomposition pathway. This is a critical stability advantage over common alkylphosphines like Triethylphosphine (PEt₃) or Tri-n-butylphosphine (P(n-Bu)₃), whose metal complexes are often susceptible to this degradation route at elevated temperatures. This intrinsic stability makes Tris(trimethylsilylmethyl)phosphine a superior precursor for catalysts designed for high-temperature applications.

Evidence DimensionPresence of β-Hydrogens
Target Compound DataNone
Comparator Or BaselinePhosphines with ethyl, propyl, or butyl groups: Present
Quantified DifferenceQualitative but absolute: β-hydride elimination pathway is structurally blocked.
ConditionsIn coordinated metal-alkyl complexes.

This structural feature directly translates to longer catalyst lifetimes and more reliable performance in high-temperature processes, a key consideration for industrial procurement.

High-Temperature Cross-Coupling and Catalysis

For catalytic processes run at elevated temperatures where catalyst degradation limits yield and turnover number. The inherent thermal stability derived from the lack of β-hydrogens makes its metal complexes more robust than those of many standard alkylphosphines.

Synthesis of Well-Defined, Sterically Saturated Precursors

When the objective is the synthesis of low-coordinate, coordinatively saturated metal centers. Its significant and adaptable steric bulk is ideal for preventing ligand crowding or dimerization, allowing for the isolation of well-defined, reactive monomeric species.

Process Chemistry and Scale-Up Operations

In workflows where operational safety, ease of handling, and dosing accuracy are paramount. Its nature as a stable, crystalline solid makes it a more reliable and process-friendly choice compared to liquid or pyrophoric phosphine alternatives like P(SiMe3)3.

Other CAS

18077-42-4

Wikipedia

Tris((trimethylsilylmethyl))phosphine

Dates

Last modified: 08-15-2023

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